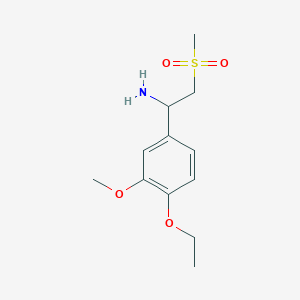

1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine typically involves multiple steps One common method starts with the preparation of the intermediate 1-(4-Ethoxy-3-methoxyphenyl)ethanol This intermediate can be synthesized through the reaction of 4-ethoxy-3-methoxybenzaldehyde with a suitable reducing agent

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Its structure suggests that it may interact with biological pathways involved in inflammation and pain modulation.

Case Study: Apremilast Analogs

Research indicates that derivatives of 1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine can serve as analogs to Apremilast, a well-known drug for treating psoriatic arthritis and psoriasis. These analogs are being studied for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses .

Synthetic Organic Chemistry

The compound serves as a versatile reagent in synthetic organic chemistry. It has been utilized in the synthesis of various complex molecules, particularly thiophene derivatives.

Synthetic Applications

- Reagent for Thiophene Synthesis : The compound can be employed as a reactant in the preparation of thiophene derivatives, which are important in pharmaceuticals and agrochemicals .

| Application | Description |

|---|---|

| Thiophene Synthesis | Used as a reagent to create diverse thiophene derivatives. |

Material Science

In material science, the compound's unique chemical properties allow it to be explored as a potential building block for novel materials. Its ability to form stable bonds with various substrates makes it suitable for applications in polymer chemistry and nanotechnology.

Potential Applications

- Polymerization : Investigations are ongoing into how this compound can be incorporated into polymer matrices to enhance material properties such as strength and thermal stability.

| Material Application | Potential Benefits |

|---|---|

| Polymer Chemistry | Improved strength and thermal stability of polymers. |

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

- CAS No.: 253168-94-4 (racemic mixture), 608141-42-0 (enantiopure (S)-form)

- Molecular Formula: C₁₂H₁₉NO₄S

- Molecular Weight : 273.35 g/mol

- Key Functional Groups : Ethoxy (C₂H₅O-), methoxy (CH₃O-), methylsulfonyl (CH₃SO₂-), and ethanamine backbone .

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Functional Group Impact on Reactivity and Bioactivity

- Methylsulfonyl Group : Enhances metabolic stability and binding affinity in APIs (e.g., Apremilast) compared to analogs lacking this group .

- Aryl Substitution : The 3-ethoxy-4-methoxyphenyl group in the target compound enables selective binding to PDE4, unlike simpler analogs (e.g., N-Methyl-2-(methylsulfonyl)ethanamine) .

- Chirality : The (S)-enantiomer of the target compound exhibits 96% enantiomeric excess (ee) in catalytic hydrogenation, critical for therapeutic efficacy .

Comparative Efficiency Metrics

| Parameter | Enzymatic Resolution | Catalytic Hydrogenation |

|---|---|---|

| Enantiomeric Excess (ee) | >99% (after optimization) | 96% |

| Co-Substrate Requirement | 20 mM pyruvate | Not applicable |

| Catalyst Cost | Low (immobilized enzymes) | High (Rhodium complexes) |

Critical Notes and Limitations

- Positional Isomerism : The 3-ethoxy-4-methoxy substitution is essential for bioactivity; analogs with reversed substitution (e.g., 4-ethoxy-3-methoxy) show reduced PDE4 inhibition .

- Regulatory Challenges : Substituted phenethylamines (e.g., 2C-E) are regulated due to psychoactive effects, whereas the target compound is pharmaceutically validated .

Biological Activity

1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine, also known by its CAS number 885268-06-4, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₂H₁₉N₄O₄S

- Molecular Weight : 273.35 g/mol

- SMILES Notation : CCOc1ccc(cc1OC)C(N)CS(=O)(=O)C

- IUPAC Name : 1-(4-ethoxy-3-methoxyphenyl)-2-methylsulfonylethanamine

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its potential anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms:

- Mechanisms of Action :

- Induction of mitochondrial apoptosis.

- Inhibition of topoisomerase activity.

- Disruption of VEGF signaling pathways, leading to anti-angiogenic effects.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 8.7 | Apoptosis induction |

| HCT-116 (Colorectal Cancer) | 10.5 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 5.0 | Activation of MAPK pathways |

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest potential antimicrobial effects against certain bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Study on Cytotoxicity : A study conducted on the cytotoxic effects of various sulfonamide derivatives, including this compound, demonstrated significant activity against human cancer cell lines, particularly in inducing apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated moderate activity, suggesting further exploration into structural modifications could enhance potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Ethoxy-3-methoxyphenyl)-2-(methylsulfonyl)ethanamine, and how can researchers optimize yield?

The synthesis of this compound typically involves sequential functionalization of the phenyl ring and sulfonyl group. A plausible route includes:

- Step 1 : Alkylation of 4-ethoxy-3-methoxyphenyl precursors (e.g., via Friedel-Crafts or Ullmann coupling) to introduce the ethanamine backbone.

- Step 2 : Sulfonation using methanesulfonyl chloride under controlled pH (e.g., in dichloromethane with triethylamine as a base).

Yield optimization requires monitoring reaction temperature (e.g., 0–5°C for sulfonation to minimize side reactions) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields range from 45–65% depending on precursor purity .

Q. What analytical techniques are critical for structural characterization and purity assessment?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl at δ 3.1–3.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: 273.3 g/mol) and fragmentation patterns .

- HPLC-PDA : Purity >95% using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What safety protocols are essential for handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately. Safety data sheets recommend avoiding inhalation and direct contact .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

Adopt a tiered approach:

- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) to assess hydrophobicity (predicted logP: 1.8–2.2) .

- Phase 2 (Microcosm) : Study biodegradation using OECD 301F tests (aerobic sludge) to estimate half-life in soil/water.

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS .

Q. What strategies resolve contradictions in reported pharmacological activity data?

- Meta-Analysis : Compare IC values across studies (e.g., receptor binding vs. enzyme inhibition assays).

- Structural Analogues : Test derivatives (e.g., replacing methylsulfonyl with sulfoxide) to isolate functional group contributions.

- Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) to control variables .

Q. How can the methylsulfonyl group’s electronic effects influence biological activity?

- Computational Modeling : Use DFT (Density Functional Theory) to calculate partial charges and HOMO-LUMO gaps. The sulfonyl group’s electron-withdrawing nature may enhance binding to targets like serotonin receptors.

- SAR Studies : Compare activity of sulfonyl vs. sulfonamide derivatives in vitro (e.g., HEK-293 cells transfected with 5-HT receptors) .

Q. What advanced analytical methods are suitable for detecting trace metabolites in biological matrices?

- LC-HRMS : Employ Q-Exactive Orbitrap for untargeted metabolomics (resolution: 140,000).

- Derivatization : Enhance detection of polar metabolites using dansyl chloride or BSTFA for GC-MS .

Properties

IUPAC Name |

1-(4-ethoxy-3-methoxyphenyl)-2-methylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-4-17-11-6-5-9(7-12(11)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGKOCDUDCTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CS(=O)(=O)C)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.